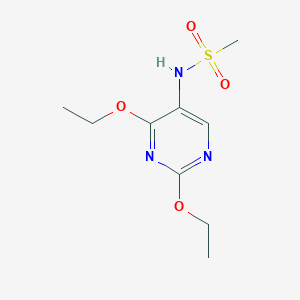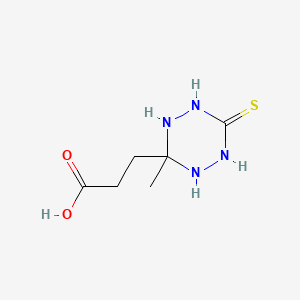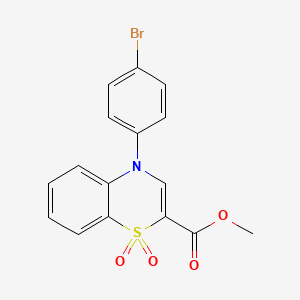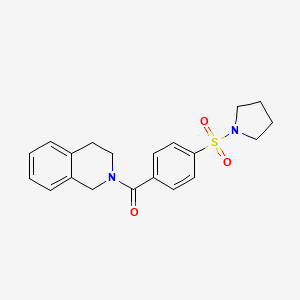
N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Agent Development
N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide: has been explored for its potential as an antimicrobial agent. The compound’s structure allows for the synthesis of sulfonamide-based indole derivatives, which have shown activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumonia . These derivatives are important due to the increasing threat of antimicrobial resistance, which is a major global health risk.
Cancer Therapeutics
The compound serves as a precursor in the synthesis of new molecules with potential as multi-targeted kinase inhibitors. These inhibitors can induce apoptosis in cancer cells, making them promising candidates for cancer treatment. For instance, derivatives of this compound have shown cytotoxic effects against different cancer cell lines, with the ability to induce cell cycle arrest and increase proapoptotic proteins .
Tubulin Polymerization Inhibition
In the field of cancer research, derivatives of N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide have been used to inhibit tubulin polymerization. This process is crucial for cell division, and its inhibition can lead to antimitotic effects, which are valuable in stopping the proliferation of cancer cells .
Drug Design and Synthesis
The compound’s structure is beneficial in drug design, particularly in heterocyclic chemistry, where it can be used to create a wide range of clinically active compounds. Its versatility in chemical reactions makes it a valuable scaffold for developing new pharmaceuticals .
Organoboron Compound Synthesis
N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide: is also an intermediate in the synthesis of organoboron compounds. These compounds have applications in various transformation processes in organic synthesis and are used in drug applications as enzyme inhibitors or ligand drugs .
Stimulus-Responsive Drug Carriers
The borate and sulfonamide groups present in derivatives of this compound make them suitable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. This application is particularly relevant in the delivery of anti-cancer drugs, insulin, and genes .
Safety and Hazards
properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-4-15-8-7(12-17(3,13)14)6-10-9(11-8)16-5-2/h6,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJREJCTXZTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NS(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2849007.png)

amine](/img/structure/B2849010.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2849014.png)

![N-[(3-Methylsulfonylphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2849016.png)


![N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2849019.png)

![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2849022.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2849023.png)
